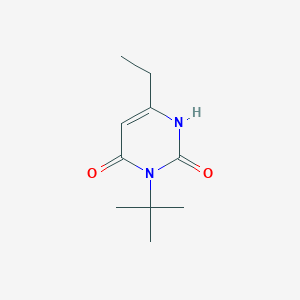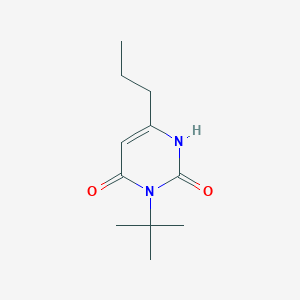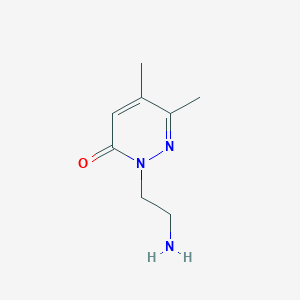
1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one
Vue d'ensemble
Description
The compound “1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied. A specific synthesis route for a similar compound, “1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one”, involves the use of ammonium acetate and sodium cyanoborohydride.Molecular Structure Analysis
The molecular structure of piperidine derivatives, including “1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one”, typically involves a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives participate in various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Drug Design and Synthesis
Piperidine derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one”, being a piperidine derivative, could potentially be used in the design and synthesis of new drugs.
Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines have been extensively studied. The latest scientific advances in the discovery and biological evaluation of potential drugs often involve compounds containing a piperidine moiety . This suggests that “1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one” could be used in similar research applications.
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one” could potentially be used as a substrate in such synthesis methods.
Development of Dipeptidyl Peptidase IV Inhibitors
Recent advances in heterocyclic chemistry highlight the significance of nitrogen heterocycles in synthesizing complex molecules, such as the development of dipeptidyl peptidase IV inhibitors. “1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one” could potentially be used in the synthesis of such inhibitors.
Synthesis of Amino-1,2,4-triazoles
Amino-1,2,4-triazoles have versatile applications in various industries, including agriculture and medicine. “1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one” could potentially be used in the synthesis of these compounds.
Development of Kinase Inhibitors
Nitrogen-containing compounds play a crucial role in biomedical research, particularly in drug discovery and development. The pharmacophore design of kinase inhibitors highlights the utility of nitrogen heterocycles in creating targeted therapies for inflammatory diseases. “1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one” could potentially be used in the development of such inhibitors.
Application in Metal-Organic Frameworks (MOFs)
The exploration of Pd (II)–amine complexes with bio-relevant ligands in reference to their antitumor activity provides insight into the application of nitrogen heterocycles in metal-organic frameworks (MOFs) and their potential in cancer therapy. “1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one” could potentially be used in the synthesis of such MOFs.
Environmental and Food Safety
The role of nitrogen heterocycles extends beyond pharmaceuticals to environmental and food safety. For instance, the analysis of biogenic amines in foods, where nitrogen-containing compounds can serve as indicators of food quality and safety, highlights the importance of sensitive and selective detection methods in protecting public health. “1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one” could potentially be used in such analyses.
Orientations Futures
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-6-11(4-2)13(16)15-9-7-12(14)8-10-15/h11-12H,3-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITZIGYGJWXQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1490437.png)








![1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1490452.png)
